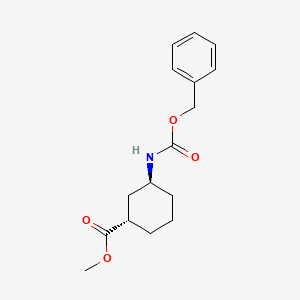![molecular formula C14H13BrN2O2 B1447634 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline CAS No. 1416336-79-2](/img/structure/B1447634.png)
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
Vue d'ensemble
Applications De Recherche Scientifique
Nonlinear Optical (NLO) Properties
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline: and its halogenated derivatives have been studied for their nonlinear optical properties. These properties are crucial for applications in photonics, such as optical signal processing, optical computing, and sensing. The hyperpolarizabilities of these compounds contribute to the macroscopic second- and third-order NLO responses, which are essential for the development of NLO materials .
Spectroscopic Characterization
The spectroscopic properties, including geometrical parameters, vibrational frequencies, and electronic absorption spectra, have been investigated. These characterizations help in understanding the stability and reactivity of the compound, which is valuable in various scientific research fields .
Molecular Orbital Analysis
Molecular orbital analysis of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline provides insights into its electronic properties. This analysis is significant for predicting the behavior of the compound in different chemical reactions and for designing new molecules with desired properties .
Pharmaceutical Manufacturing
Aniline derivatives, including 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline , find applications in pharmaceutical manufacturing. They can be used as intermediates in the synthesis of various drugs, contributing to the development of new therapeutic agents .
Dyes and Pigments
Due to their structural properties, aniline derivatives are often used in the production of dyes and pigments. These compounds can provide a range of colors and are used in textile, paint, and printing industries .
Pesticide Production
The chemical structure of aniline derivatives makes them suitable for use in pesticide production. They can be incorporated into formulations that target specific pests, improving the efficacy of pest control measures .
Cancer Therapy
Research has indicated the potential use of NLO materials, derived from aniline compounds, in cancer therapy. Their ability to modulate optical signals can be harnessed for imaging and targeted treatment applications .
Environmental Monitoring
Aniline derivatives can be used in environmental monitoring. Their spectroscopic and electronic properties allow them to interact with various environmental pollutants, which can be useful in detecting and quantifying hazardous substances .
Propriétés
IUPAC Name |
5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIWYYFXGQCHY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




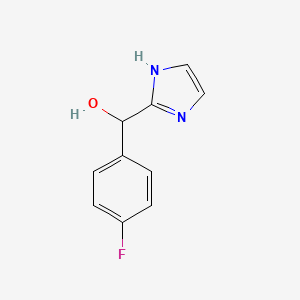
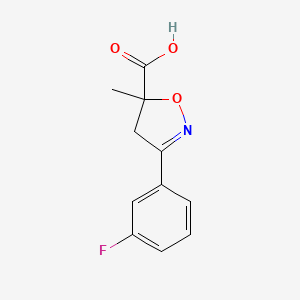
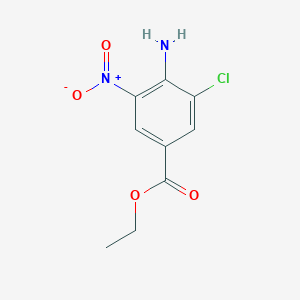
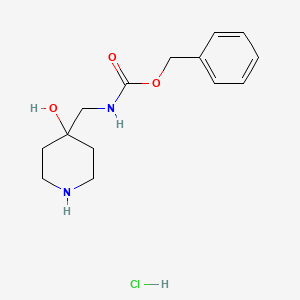
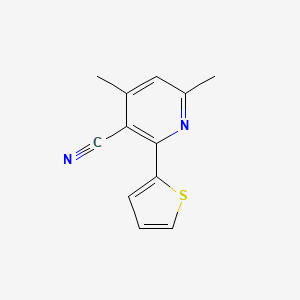
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)
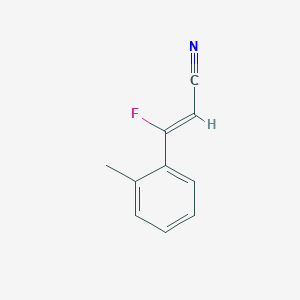
![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)

